3,3-difluoropyrrolidin-2-imine hydrochloride
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Overview
Description
3,3-Difluoropyrrolidin-2-imine hydrochloride is a chemical compound with the molecular formula C₄H₆F₂N₂·HCl. It is a derivative of pyrrolidine, where two fluorine atoms are substituted at the 3-position of the pyrrolidine ring, and an imine group is present at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoropyrrolidin-2-imine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.
Formation of Imine: The 3,3-difluoropyrrolidine is then reacted with an appropriate amine source to form the imine group at the 2-position.
Hydrochloride Formation: Finally, the imine compound is treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoropyrrolidin-2-imine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidines, while reduction reactions will produce the corresponding amine derivatives.
Scientific Research Applications
3,3-Difluoropyrrolidin-2-imine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoropyrrolidin-2-imine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to inhibitory effects. The imine group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the imine group, making it less reactive in certain chemical reactions.
2,2-Difluoropyrrolidine: Fluorine atoms are positioned differently, leading to different chemical properties and reactivity.
3-Fluoropyrrolidine: Contains only one fluorine atom, resulting in different steric and electronic effects.
Uniqueness
3,3-Difluoropyrrolidin-2-imine hydrochloride is unique due to the combination of fluorine atoms and the imine group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
2408959-20-4 |
---|---|
Molecular Formula |
C4H7ClF2N2 |
Molecular Weight |
156.6 |
Purity |
95 |
Origin of Product |
United States |
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